2-Methoxyhydroquinone

Vue d'ensemble

Description

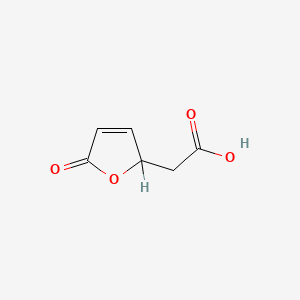

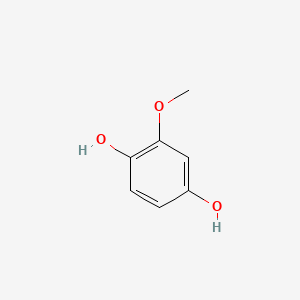

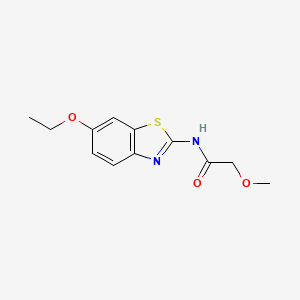

2-Méthoxyhydroquinone, également connu sous le nom de 2,5-dihydroxyanisole, est un composé organique de formule moléculaire (CH3O)C6H3(OH)2. Il s'agit d'un dérivé de l'hydroquinone, où l'un des atomes d'hydrogène du cycle benzénique est remplacé par un groupe méthoxy (–OCH3). Ce composé est reconnu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Applications De Recherche Scientifique

2-Methoxyhydroquinone has several scientific research applications:

Mécanisme D'action

Target of Action

2-Methoxyhydroquinone, also known as 2-methoxybenzene-1,4-diol or Methoxyhydroquinone, is a phenolic compound . It primarily targets the production of chemokine (C-C motif) ligand 2 (CCL2), a protein involved in inflammatory responses .

Mode of Action

The compound interacts with its target by reducing the TNF-α-induced production of CCL2 in vitro . This interaction results in a decrease in inflammation, as CCL2 is a key mediator in the recruitment of monocytes to sites of inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of vanillin and vanillic acid . Four genes have been identified to be involved in this metabolism: vanillin dehydrogenase (vdhA), vanillic acid hydroxylase (vhyA), methoxyhydroquinone 1,2-dioxygenase (mhdA), and 4-oxo-monomethyl adipate esterase (omeA) . These enzymes catalyze various reactions that lead to the degradation of guaiacyl units and related aromatic compounds .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.

Result of Action

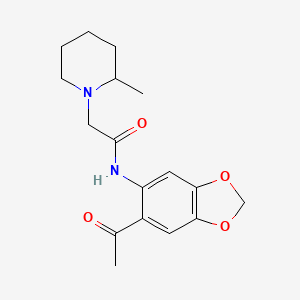

The action of this compound results in the reduction of inflammation by decreasing the production of CCL2 . It has also been used as a precursor in the synthesis of the Hsp90 inhibitor geldanamycin , which is a potent anticancer agent.

Safety and Hazards

Orientations Futures

The identification of the genes involved in the metabolism of Methoxyhydroquinone unlocks new potential for engineering aromatic compound-producing fungal cell factories . The biological production of Methoxyhydroquinone from renewable resources through microbial fermentation has gained great attention owing to its high selectivity and environmentally friendly properties .

Analyse Biochimique

Biochemical Properties

Methoxyhydroquinone plays a crucial role in biochemical reactions, particularly in the degradation of lignin-derived aromatic compounds. It interacts with several enzymes, including methoxyhydroquinone 1,2-dioxygenase, which catalyzes the ring cleavage of methoxyhydroquinone . This enzyme is part of the homogentisate dioxygenase superfamily and is highly efficient in catalyzing the oxidation of methoxyhydroquinone. Additionally, methoxyhydroquinone can undergo oxidation reactions mediated by iron species, leading to the formation of semiquinone radicals and other reactive intermediates .

Cellular Effects

Methoxyhydroquinone has been shown to influence various cellular processes. It exhibits potent antioxidant properties, protecting cells from oxidative stress by scavenging free radicals . This compound also affects mitochondrial function, enhancing cellular energy production and reducing oxidative damage. Furthermore, methoxyhydroquinone can modulate cell signaling pathways, including those involved in apoptosis and inflammation, thereby influencing cell survival and immune responses .

Molecular Mechanism

At the molecular level, methoxyhydroquinone exerts its effects through several mechanisms. It can bind to and inhibit specific enzymes, such as methoxyhydroquinone 1,2-dioxygenase, thereby preventing the degradation of lignin-derived compounds . Additionally, methoxyhydroquinone can undergo redox cycling, generating reactive oxygen species that can further modulate cellular signaling pathways . The compound’s ability to interact with iron species also plays a significant role in its biochemical activity, as it can facilitate electron transfer reactions and influence the redox state of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methoxyhydroquinone can vary over time. The compound is relatively stable under neutral and acidic conditions but can undergo degradation under alkaline conditions . Over time, methoxyhydroquinone can be converted to its oxidation product, 2-methoxy-1,4-quinone, especially in the presence of oxygen and iron species . Long-term exposure to methoxyhydroquinone has been shown to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of methoxyhydroquinone in animal models are dose-dependent. At low doses, the compound exhibits antioxidant and protective effects, enhancing cellular function and reducing oxidative stress . At high doses, methoxyhydroquinone can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . The threshold for these effects varies depending on the animal model and the specific experimental conditions.

Metabolic Pathways

Methoxyhydroquinone is involved in several metabolic pathways, particularly those related to the degradation of lignin-derived aromatic compounds. It is metabolized by enzymes such as methoxyhydroquinone 1,2-dioxygenase, which catalyzes the ring cleavage of the compound . This reaction produces intermediates that can be further metabolized by other enzymes, leading to the complete degradation of the aromatic ring . Methoxyhydroquinone can also influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and redox balance .

Transport and Distribution

Within cells and tissues, methoxyhydroquinone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells can be influenced by its interactions with cellular membranes and organelles . Methoxyhydroquinone’s distribution is also affected by its redox state, as the compound can undergo redox cycling and generate reactive intermediates that can further modulate its transport and localization .

Subcellular Localization

Methoxyhydroquinone’s subcellular localization is influenced by several factors, including its chemical properties and interactions with cellular components. The compound can be localized to specific compartments, such as mitochondria and the endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications can also direct methoxyhydroquinone to specific organelles, influencing its activity and function within the cell .

Méthodes De Préparation

La 2-Méthoxyhydroquinone peut être synthétisée par plusieurs méthodes. Une méthode de laboratoire courante implique la déformylation oxydative de la vanilline à l'aide de peroxyde d'hydrogène en milieu alcalin . Cette méthode permet d'obtenir de la 2-Méthoxyhydroquinone avec une pureté élevée et est adaptable à la production industrielle. Une autre méthode implique la conversion microbienne des unités guaiacyl à l'aide de cellules d'Aspergillus niger . Cette approche biotechnologique est respectueuse de l'environnement et peut être optimisée pour une production à grande échelle.

Analyse Des Réactions Chimiques

La 2-Méthoxyhydroquinone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de la 2-méthoxy-1,4-benzoquinone (MQ) en milieu alcalin.

Réduction : Elle peut être réduite à nouveau en dérivés de l'hydroquinone.

Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

La 2-Méthoxyhydroquinone a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers composés aromatiques et polymères.

Industrie : Elle est utilisée dans la production de résines époxy et comme électrolyte dans les batteries à flux redox aqueux.

Mécanisme d'action

Le mécanisme d'action de la 2-Méthoxyhydroquinone implique ses propriétés redox. Elle peut subir des réactions d'oxydation et de réduction réversibles, ce qui la rend adaptée à une utilisation dans les batteries à flux redox . Le composé peut former des intermédiaires semiquinone et des radicaux quinoniques dans des conditions électrochimiques, qui sont stabilisés à l'aide d'électrolytes spécifiques comme H3PO4 .

Comparaison Avec Des Composés Similaires

La 2-Méthoxyhydroquinone est similaire à d'autres dérivés de l'hydroquinone, tels que :

- 4-Méthoxyphénol

- 4-Méthylcatéchol

- 2-Méthoxybenzo-1,4-quinone

- Méthylhydroquinone

- 1,2,4-Benzènetriol

- 3,4-Diméthoxyphénol

- 1,2,4-Trihydroxybenzène

- 4-Aminophénol

- Triméthylhydroquinone

Comparée à ces composés, la 2-Méthoxyhydroquinone est unique en raison de son motif de substitution méthoxy spécifique, qui influence sa réactivité chimique et ses applications.

Propriétés

IUPAC Name |

2-methoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQYHRQFABOIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231716 | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-46-4 | |

| Record name | 2-Methoxyhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI6HNR5U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for methoxyhydroquinone?

A1: Methoxyhydroquinone (2-methoxyhydroquinone or 2-methoxybenzene-1,4-diol) has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. Its spectroscopic data includes characteristic peaks in NMR and IR spectra, with UV-Vis absorbance aiding in quantifying its presence in various matrices.

Q2: How does the presence of the methoxy group influence the properties of methoxyhydroquinone compared to hydroquinone?

A2: The methoxy group in methoxyhydroquinone influences its reactivity, particularly its redox potential. This substituent can also impact its interaction with enzymes and other biological targets. [, , , ]

Q3: What is the role of methoxyhydroquinone in plants?

A3: Methoxyhydroquinone has been identified as an antifungal agent in oat seedlings, particularly against Ophiobolus graminis. It is found in its glucoside form and its concentration decreases as the plant matures. []

Q4: How do fungi metabolize methoxyhydroquinone?

A4: Fungi like Paecilomyces variotii and Pestalotia palmarum utilize different pathways to degrade ferulic acid, with methoxyhydroquinone identified as a key intermediate in both. Polyporus dichrous also metabolizes vanillate via methoxyhydroquinone. [, , ]

Q5: Does methoxyhydroquinone play a role in lignin degradation?

A5: Yes, methoxyhydroquinone is a significant product in the oxidative degradation of (+)-pinoresinol, a lignin model compound, by bacteria like Pseudomonas sp. strain SG-MS2. This pathway involves benzylic hydroxylation and aryl-alkyl cleavage. [, ]

Q6: What is the significance of methoxyhydroquinone in the context of biomass burning?

A6: Methoxyhydroquinone has been identified as a component of secondary organic aerosol (SOA) generated from the oxidation of guaiacol, a phenolic compound emitted during biomass burning. This SOA contributes to the oxidative potential of the aerosol and raises concerns about its potential health effects. []

Q7: How does methoxyhydroquinone react under photochemical conditions?

A7: Methoxyhydroquinone is susceptible to photodegradation, especially in the presence of oxygen. It can undergo oxidation to form the corresponding quinone, as well as dimerization and cross-linking reactions, particularly when incorporated into polymers like 2-hydroxypropylcellulose. These reactions contribute to the yellowing observed in materials like high-yield pulps. [, , , ]

Q8: Can methoxyhydroquinone be used as a building block for synthesizing other compounds?

A8: Yes, its reactivity allows for various chemical transformations. For example, acid-catalyzed prenylation yields compounds like precocene II, while a multi-step synthesis leads to geldanamycin, a potent Hsp90 inhibitor. [, ]

Q9: How do enzymes interact with methoxyhydroquinone?

A9: Enzymes like laccase from Pleurotus eryngii can oxidize methoxyhydroquinone, ultimately leading to the production of superoxide anion radicals. This enzymatic oxidation has implications for lignin degradation and other biotechnological applications. []

Q10: Can enzymes be engineered to alter the regiospecificity of aromatic oxidation for compounds like methoxyhydroquinone?

A10: Yes, directed evolution and saturation mutagenesis have successfully engineered toluene monooxygenases to achieve specific regioisomers of hydroxylated products from substrates like toluene, methoxybenzene, and nitrobenzene, including the production of methoxyhydroquinone. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)